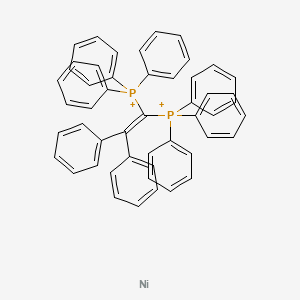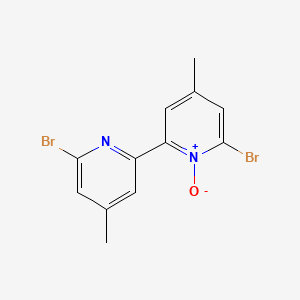
6,6'-Dibromo-4,4'-dimethyl-2,2'-bipyridine-1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound is part of the bipyridine family, which is characterized by two pyridine rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide typically involves the bromination of 6,6’-dimethyl-2,2’-bipyridine. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions . The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .
化学反応の分析
Types of Reactions
6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Complexation: It can form complexes with metal ions, which is particularly useful in coordination chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
科学的研究の応用
6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide has several applications in scientific research:
Biology: The compound’s ability to form metal complexes makes it useful in studying metalloproteins and enzyme mechanisms.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA and proteins, influencing their structure and function. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable tool in studying redox reactions and catalytic mechanisms .
類似化合物との比較
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
4,4’-Dimethoxy-2,2’-bipyridine: Contains methoxy groups instead of bromine, leading to different chemical properties and reactivity.
6,6’-Dibromo-2,2’-bipyridine: Similar in structure but lacks the methyl groups, affecting its steric and electronic properties.
Uniqueness
6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and ability to form stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and catalysis.
特性
CAS番号 |
25373-74-4 |
|---|---|
分子式 |
C12H10Br2N2O |
分子量 |
358.03 g/mol |
IUPAC名 |
2-bromo-6-(6-bromo-4-methylpyridin-2-yl)-4-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H10Br2N2O/c1-7-3-9(15-11(13)5-7)10-4-8(2)6-12(14)16(10)17/h3-6H,1-2H3 |
InChIキー |
YCEIRXUDVMSYEF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)Br)C2=[N+](C(=CC(=C2)C)Br)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


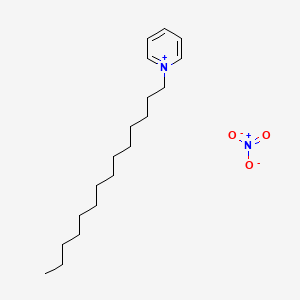
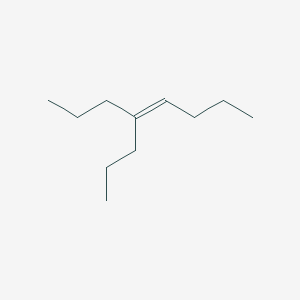
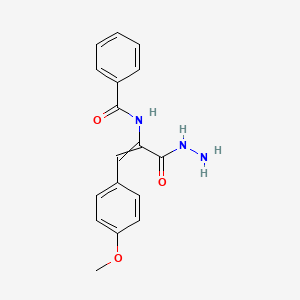
![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
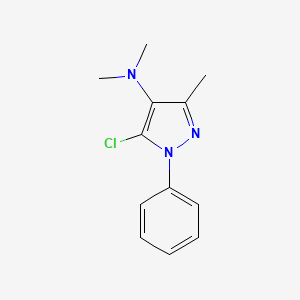

![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
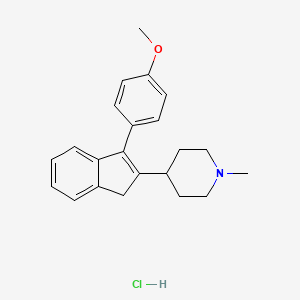
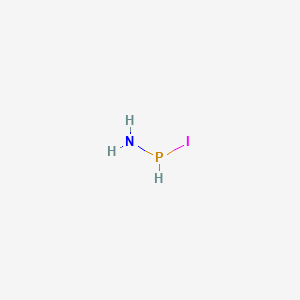
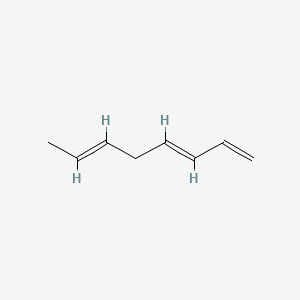
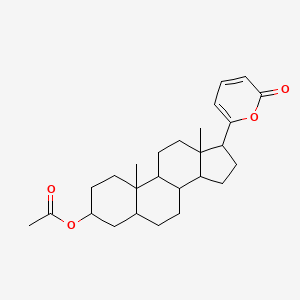
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
